
2-Phenylquinoxaline
Overview
Description
2-Phenylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C14H10N2. It consists of a quinoxaline core, which is a bicyclic structure formed by the fusion of benzene and pyrazine rings, with a phenyl group attached at the second position.
Mechanism of Action
Target of Action
Quinoxalines, including 2-Phenylquinoxaline, are a class of N-heterocyclic compounds that have been identified as important biological agents . They have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
Quinoxaline derivatives have been found to interact with multiple targets, leading to their diverse therapeutic uses . For example, some quinoxaline derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .
Biochemical Pathways
Quinoxalines can affect various biochemical pathways due to their interaction with multiple targets. For instance, by inhibiting acetylcholinesterase, quinoxaline derivatives can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific physiological context.
Pharmacokinetics
Quinoxaline derivatives have been found to have promising predicted drug-likeness and blood-brain barrier permeation, suggesting good bioavailability .
Result of Action
The result of this compound’s action can vary depending on the specific biological target and context. For example, by inhibiting acetylcholinesterase, it can enhance cholinergic transmission, which can have various effects depending on the specific physiological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
2-Phenylquinoxaline derivatives have been reported to show moderate inhibitory activity against butyrylcholinesterase (BChE) . This suggests that this compound may interact with enzymes such as BChE, potentially influencing biochemical reactions within the body .
Cellular Effects
They have been used in drugs to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Temporal Effects in Laboratory Settings
The synthesis of this compound has been reported to be efficient with a short reaction time .
Metabolic Pathways
Quinoxalines are known to be involved in various biological processes, suggesting they may interact with multiple metabolic pathways .
Transport and Distribution
The physicochemical properties of this compound, such as its lipophilicity, could influence its distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoxaline typically involves the condensation reaction between 1,2-diaminobenzene and phenacyl bromide. This reaction is often carried out in the presence of a base such as pyridine and a solvent like tetrahydrofuran at room temperature. The reaction proceeds efficiently, yielding this compound in excellent yields .
Industrial Production Methods: Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used
Scientific Research Applications
2-Phenylquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in anticancer therapies, as it can inhibit tyrosine kinases and other molecular targets involved in cancer progression.
Industry: It is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cells
Comparison with Similar Compounds
2-Phenylquinoxaline can be compared with other similar compounds, such as:
Quinoxaline: The parent compound without the phenyl group.
2-Methylquinoxaline: A derivative with a methyl group instead of a phenyl group.
2-Phenylquinoline: A structurally similar compound with a quinoline core instead of quinoxaline.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNCDHYYJATYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198244 | |
| Record name | Quinoxaline, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-43-2 | |
| Record name | Quinoxaline, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-phenylquinoxaline?
A1: The molecular formula of this compound is C14H10N2, and its molecular weight is 206.24 g/mol.
Q2: What are some common methods for synthesizing this compound derivatives?
A2: Several synthetic routes exist, including:
- Condensation of o-phenylenediamine with α-keto sulfoxides: This method has been explored for the synthesis of various this compound derivatives, including those with substituents on the phenyl ring. []
- Reaction of o-phenylenediamine with α, α-diaminoketones: This approach utilizes readily available starting materials and proceeds through an α-ketoazomethine intermediate. []
- One-pot coupling and oxidation reactions: Copper-containing polyoxometalate catalysts have been successfully employed in the synthesis of 2-phenylquinoxalines from 2-haloanilines and vinyl azides or 3-phenyl-2H-azirines. []
- Sodium sulfide-promoted redox condensation: This method utilizes inexpensive sodium sulfide trihydrate to promote a regioselective condensation reaction between o-nitroanilines and aryl ketones, offering an alternative to traditional methods relying on o-phenylenediamines. []
Q3: How can this compound and its derivatives be characterized structurally?
A3: Common characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and the environment of its hydrogen and carbon atoms, respectively. [, ]
- Mass Spectrometry (MS): This technique allows for the determination of the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, ]
- X-ray crystallography: This method can be used to determine the three-dimensional structure of the compound in its crystalline form, providing detailed information on bond lengths, angles, and intermolecular interactions. [, , ]
Q4: What are some notable photophysical properties of this compound derivatives?
A4: this compound derivatives often exhibit:
- Fluorescence: Some derivatives show fluorescence in the visible range, making them potentially useful in applications such as fluorescent probes or OLEDs. [, ]
- Phosphorescence: Certain metal complexes incorporating this compound as a ligand exhibit phosphorescence, with potential applications in areas like OLEDs and sensing. [, , ]
Q5: How do substituents on the phenyl ring of this compound affect its photophysical properties?
A5: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electronic structure of this compound, leading to changes in:
- Absorption and emission wavelengths: For example, incorporating methoxy groups (electron-donating) can result in a red-shift in the emission wavelength. [, , ]
- Quantum yields: Substituents can influence the efficiency of fluorescence or phosphorescence, impacting the compound's brightness. [, ]
Q6: Can this compound derivatives act as ligands in metal complexes?
A6: Yes, this compound and its derivatives can act as cyclometalating ligands, forming stable complexes with transition metals like iridium(III) and platinum(II). [, , ] These complexes often exhibit interesting photophysical and electrochemical properties, making them potentially useful in various applications.
Q7: Have this compound derivatives been explored for potential applications in imaging?
A7: Yes, researchers have investigated this compound derivatives as potential imaging agents for Alzheimer's disease. Specifically, fluorine-18 labeled derivatives have been explored for their ability to bind to β-amyloid plaques, a hallmark of the disease. [, ]
Q8: What are the potential advantages of using microdroplet reactions for synthesizing this compound derivatives?
A8: Microdroplet reactions offer several advantages over traditional bulk-phase reactions:
- Enhanced reaction rates: Reactions can proceed significantly faster in microdroplets due to increased surface area-to-volume ratios and efficient mixing. []
- Catalyst-free synthesis: Some reactions that typically require catalysts in bulk solution can proceed efficiently in microdroplets without the need for catalysts, simplifying the process and reducing potential contamination. []
Q9: Have this compound derivatives shown potential in corrosion inhibition?
A9: Yes, research suggests that some this compound derivatives, such as 1,1'-(this compound-1,4-diyl)diethanone, can act as corrosion inhibitors for carbon steel in acidic environments. [] These compounds are thought to adsorb onto the metal surface, forming a protective layer and hindering the corrosion process.
Q10: How is computational chemistry being used to study this compound and its derivatives?
A10: Computational methods play a vital role in understanding the properties and behavior of this compound derivatives. Some applications include:
- Density Functional Theory (DFT) calculations: DFT is widely used to study electronic structure, predict spectroscopic properties (e.g., absorption and emission spectra), and investigate reaction mechanisms. [, ]
- Molecular docking studies: These simulations are used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as amyloid plaques. []
- Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models correlate the structure of this compound derivatives with their biological activity, providing insights into the structural features essential for activity and guiding the design of new and more potent compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
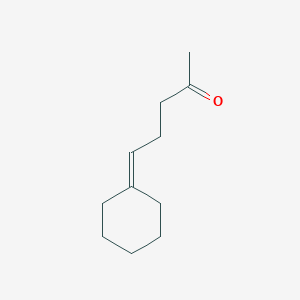
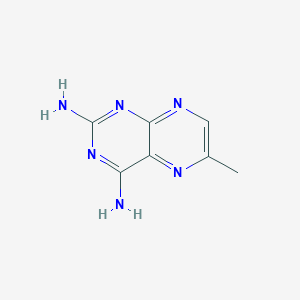
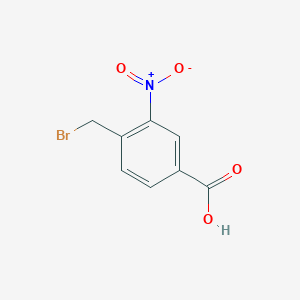
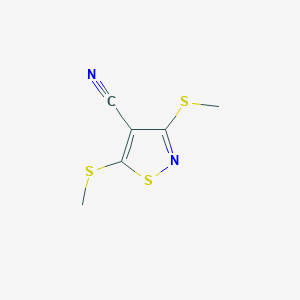
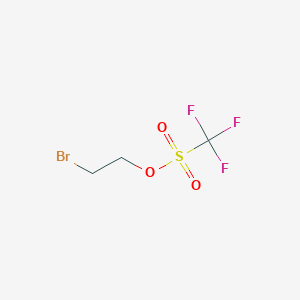
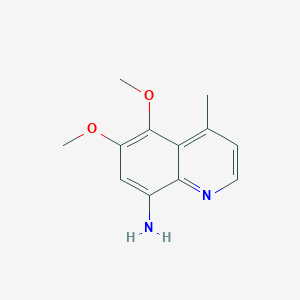

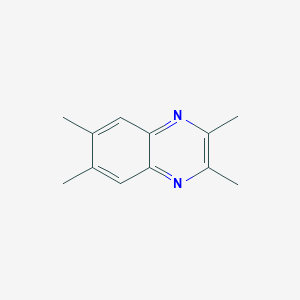


![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)
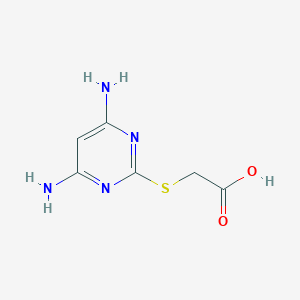
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
